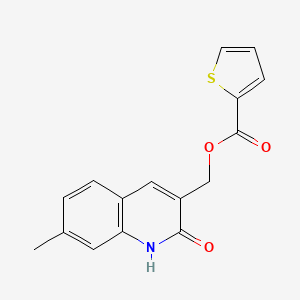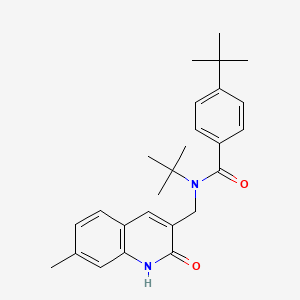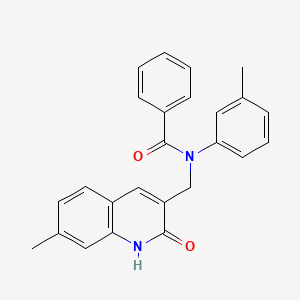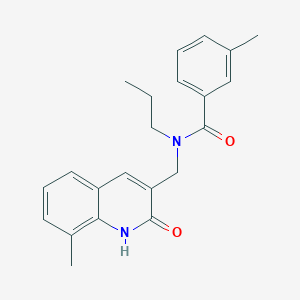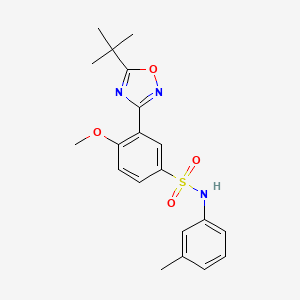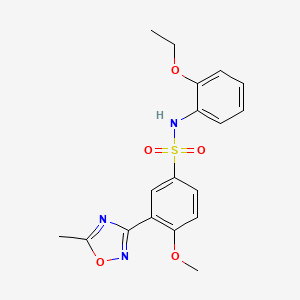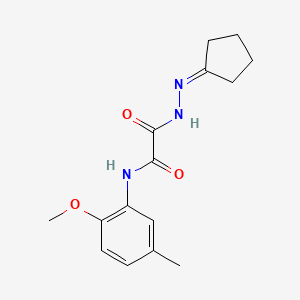
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide, commonly known as HMEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMEM belongs to the class of amides and has a molecular formula of C13H20N2O3. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The exact mechanism of action of HMEM is not fully understood. However, it is believed that HMEM exerts its therapeutic effects by modulating various signaling pathways in the body. HMEM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. HMEM also activates the Nrf2/ARE signaling pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
HMEM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. HMEM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, HMEM has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HMEM is its relatively low toxicity. HMEM has been shown to be well-tolerated in animal models, with no significant adverse effects observed. Additionally, HMEM is relatively easy to synthesize, making it a cost-effective compound for use in laboratory experiments. However, one limitation of HMEM is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on HMEM. One area of interest is the development of HMEM-based therapies for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of HMEM and to identify potential molecular targets for HMEM-based therapies. Finally, the development of more water-soluble HMEM derivatives could improve the efficacy and ease of administration of HMEM-based therapies.
Synthesemethoden
The synthesis of HMEM involves the reaction of 2-hydroxyethylamine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base catalyst. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The overall yield of HMEM is around 70%.
Wissenschaftliche Forschungsanwendungen
HMEM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. HMEM has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HMEM has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N'-(cyclopentylideneamino)-N-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-7-8-13(21-2)12(9-10)16-14(19)15(20)18-17-11-5-3-4-6-11/h7-9H,3-6H2,1-2H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSRCGFEJLNKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


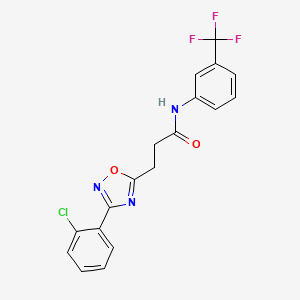


![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

